C.I. Acid Green 5
Description
Structure
2D Structure
Properties
CAS No. |
25305-94-6 |
|---|---|
Molecular Formula |
C37H36N2O9S3 |
Molecular Weight |
748.9 g/mol |
IUPAC Name |
3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-(4-sulfophenyl)methyl]anilino]methyl]benzenesulfonate |
InChI |
InChI=1S/C37H36N2O9S3/c1-3-38(25-27-7-5-9-35(23-27)50(43,44)45)32-17-11-29(12-18-32)37(31-15-21-34(22-16-31)49(40,41)42)30-13-19-33(20-14-30)39(4-2)26-28-8-6-10-36(24-28)51(46,47)48/h5-24H,3-4,25-26H2,1-2H3,(H2-,40,41,42,43,44,45,46,47,48) |
InChI Key |
FVGANPIKNNCIKX-UHFFFAOYSA-N |
SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=C(C=C5)S(=O)(=O)O |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)S(=O)(=O)[O-])C2=CC=C(C=C2)C(=C3C=CC(=[N+](CC)CC4=CC(=CC=C4)S(=O)(=O)O)C=C3)C5=CC=C(C=C5)S(=O)(=O)O |
melting_point |
288°C |
physical_description |
Solid |
Synonyms |
acid green 5 C.I. 42095 food green 2 Light green SF |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of C.i. Acid Green 5
Advanced Synthetic Routes for C.I. Acid Green 5 Derivatization
The conventional synthesis of this compound serves as a foundational platform from which various derivatization strategies can be developed. The standard manufacturing process involves a multi-step sequence: a condensation reaction between benzaldehyde (B42025) and N-benzyl-N-ethylbenzenamine, which is subsequently followed by sulfonation and an oxidation step to yield the final sodium salt form of the dye. nih.govworlddyevariety.comworlddyevariety.com
Advanced synthetic routes primarily focus on modifying this core structure to alter properties such as solubility, stability, or affinity for specific substrates. These derivatizations can be broadly categorized:
Modification of Aromatic Rings: General strategies for triarylmethane dyes involve introducing various substituents onto the aromatic rings. sci-hub.st For this compound, this could involve using substituted benzaldehydes in the initial condensation step or modifying the N-benzyl-N-ethylbenzenamine precursor. Potential substituents include halogens, alkyl, and alkoxy groups, each capable of influencing the dye's final hue and chemical properties. sci-hub.st
Polymer-Based Derivatization: A notable route for derivatization involves forming conjugates with polymeric materials. One patented method describes enhancing the solubility of this compound by contacting it with a branched polyesteramide, effectively creating a dye-polymer derivative with altered physical characteristics. google.com
Extension of Chromophore Conjugation: To shift the spectral properties of triarylmethane dyes, vinyl or ethynyl (B1212043) units can be inserted between the central carbon atom and one of the aryl rings. uclan.ac.uk This creation of vinylogous or ethynologous analogues is a theoretical pathway for producing this compound derivatives with tailored absorption spectra.
A summary of potential derivatization strategies is presented below.
| Derivatization Strategy | Precursor/Reagent Modification | Potential Outcome |
| Aromatic Substitution | Use of substituted benzaldehyde (e.g., chloro-, methyl-, methoxy-benzaldehyde) | Altered color, lightfastness, and chemical reactivity. |
| Polymer Conjugation | Reaction with branched polyesteramides | Enhanced solubility and modified physical properties. google.com |
| Chromophore Extension | Insertion of vinyl or ethynyl groups | Shift in absorption spectrum (bathochromic shift). uclan.ac.uk |
Mechanistic Studies of this compound Synthesis Processes
The synthesis of this compound follows a well-established mechanistic pathway common to triarylmethane dyes. The process can be dissected into three primary stages: electrophilic substitution to form a leuco base, sulfonation, and oxidation.
Leuco Base Formation: The synthesis initiates with an acid-catalyzed condensation. The aldehyde carbon of benzaldehyde is protonated, rendering it highly electrophilic. This intermediate then attacks the electron-rich para-position of two molecules of N-benzyl-N-ethylbenzenamine through electrophilic aromatic substitution. This sequence results in the formation of a colorless triphenylmethane (B1682552) derivative known as a leuco base. sci-hub.st
Sulfonation: The leuco base is then subjected to sulfonation. This step introduces sulfonic acid (-SO₃H) groups onto the aromatic rings, which is crucial for imparting water solubility to the final dye. nih.govworlddyevariety.com The exact positions of sulfonation on the three aromatic rings determine the final structure of this compound.
Oxidation: The final, color-forming step is the oxidation of the sulfonated leuco base. nih.govworlddyevariety.com This process removes a hydride ion from the central carbon atom, leading to the formation of a stable carbocation. This cation is the central part of the conjugated system that extends across the three aryl rings, which is responsible for the dye's vibrant green color. The positive charge is delocalized and stabilized by the electron-donating amino groups. While historically, oxidizing agents like lead dioxide or sodium dichromate were used, modern green chemistry approaches may employ methods like oxidative electrolysis to avoid heavy metal waste. sci-hub.st
Kinetic studies on the hydrolysis of related triarylmethane dyes show that the rate of reaction is influenced by the electronic effects of the substituents on the phenyl rings, providing insight into the stability of the central carbocation. uclan.ac.uk
Exploration of Novel Functionalization and Conjugation Strategies for this compound
Novel strategies aim to immobilize or conjugate this compound to various substrates, enhancing its functionality for specific applications beyond traditional dyeing. These methods leverage the inherent chemical features of the dye, such as its anionic sulfonate groups.
Ionic Bonding and Encapsulation: The negatively charged sulfonate groups of this compound can form strong ionic bonds with cationic polymers. A patent describes the formation of a complex with a branched polyesteramide, which enhances solubility and can be considered a form of non-covalent functionalization. google.com Furthermore, triarylmethane dyes have been successfully incorporated into sol-gel matrices. This encapsulation within a silica (B1680970) network, formed from precursors like tetraethoxysilane (TEOS), has been shown to improve the stability and fastness properties of the embedded dye. researchgate.net
Surface Functionalization: The dye can be conjugated to functionalized surfaces. For instance, a method for adsorbing various triarylmethane dyes involves functionalizing cotton with an iron-based metal-organic framework (MOF). nih.gov This creates a hybrid material where the dye is effectively conjugated to the cellulose (B213188) fiber surface via the MOF linker.
Nanoparticle Conjugation: To create materials with combined magnetic and optical properties, triarylmethane dyes can be conjugated with nanoparticles. researchgate.net Iron oxide nanoparticles are often used for this purpose, where the dye can be associated with the particle surface, enabling applications in areas like bio-imaging or sensing. researchgate.net
The table below summarizes these functionalization approaches.
| Functionalization Method | Interacting Moiety/Substrate | Type of Interaction | Resulting Product |
| Ionic Complexation | Branched Polyesteramide | Ionic Bonding | Highly soluble dye-polymer complex google.com |
| Sol-Gel Entrapment | Silica (from TEOS) | Physical Encapsulation | Dye-infused silica coating researchgate.net |
| MOF-Mediated Adsorption | Cotton@Fe-BTC | Adsorption/Coordination | Functionalized textile with high dye affinity nih.gov |
| Nanoparticle Association | Iron Oxide Nanoparticles | Surface Adsorption | Magnetic-fluorescent hybrid nanoparticles researchgate.net |
Scale-Up Considerations and Process Intensification in this compound Synthesis Research
Transitioning the synthesis of this compound from laboratory to industrial scale introduces several challenges that can be addressed through process intensification and green chemistry principles.
Reaction Control: The multi-step synthesis requires careful control over reaction parameters. The initial condensation is typically performed under acidic conditions, while the subsequent sulfonation and oxidation steps have specific temperature and reagent concentration requirements that must be precisely managed in large batch reactors to ensure consistent product quality and yield. sci-hub.st
Waste Management: Traditional oxidation methods using heavy metals like chromium are environmentally hazardous and create difficult-to-manage waste streams. sci-hub.st A key scale-up consideration is the adoption of greener alternatives, such as catalytic oxidation or electrochemical methods, which minimize waste. sci-hub.sttandfonline.com
Purification: On a large scale, purifying the final dye to remove unreacted starting materials and by-products is critical. Techniques like salting out are common, but ensuring the removal of impurities to meet regulatory standards for various applications requires robust and efficient downstream processing.
The adoption of process intensification technologies is essential for developing more economical and environmentally sustainable manufacturing routes for mature chemical products like this compound. tandfonline.comnih.gov
Environmental Behavior and Advanced Remediation Research of C.i. Acid Green 5
Degradation and Transformation Pathways of C.I. Acid Green 5
The breakdown of this compound in the environment is a key area of research, with a significant focus on advanced oxidation processes. These methods aim to transform the complex dye molecule into simpler, less harmful substances.
Photocatalytic Degradation Mechanisms of this compound
Photocatalysis has emerged as a promising technology for the degradation of organic pollutants like this compound. mdpi.com This process utilizes a semiconductor catalyst and a light source to generate highly reactive species that break down the dye molecules. acs.orgnih.gov
A variety of semiconductor materials have been investigated for their efficacy in the photocatalytic degradation of dyes. Commonly studied catalysts include titanium dioxide (TiO2) and zinc oxide (ZnO), which are favored due to their high photocatalytic activity, chemical stability, and cost-effectiveness. acs.orgd-nb.inforesearchgate.net
Research has shown that the efficiency of these catalysts can be enhanced through various modifications. For instance, doping TiO2 with noble metals like platinum (Pt) has been found to significantly improve the degradation of C.I. Acid Green 25, a related acid dye. electrochemsci.org In one study, a Pt/P25 catalyst with approximately 0.50 wt.% of platinum achieved up to 90% conversion of C.I. Acid Green 25 based on Total Organic Carbon (TOC) and up to 96% based on Chemical Oxygen Demand (COD). electrochemsci.orgresearchgate.net
Other research has explored the use of composite nanofibers containing TiO2 nanoparticles for the degradation of dyes like indigo (B80030) carmine. d-nb.info The use of bimetallic ternary oxides, such as nano-sized CeCrO3, has also been investigated for the degradation of Fast Green, demonstrating the exploration of novel catalyst materials. mjcce.org.mk Furthermore, the synergistic effects of coupled semiconductor systems, like TiO2-ZnO, have been studied to enhance photocatalytic activity. researchgate.net The development of plasmonic photocatalysts, which are heterostructures of noble metals and semiconductors, is another area of active research, showing promise for enhanced degradation efficiency. mdpi.com
Table 1: Investigated Semiconductor Catalysts for Dye Photodegradation
| Catalyst Type | Specific Material(s) | Target Dye(s) | Key Findings | Reference(s) |
|---|---|---|---|---|
| Single Metal Oxide | TiO2 (Anatase, P25), ZnO | C.I. Acid Green 25, Indigo Carmine, Methylene Blue, Fast Green | TiO2 and ZnO are effective and widely used. Anatase phase of TiO2 is often preferred. | acs.orgd-nb.infoelectrochemsci.orgmjcce.org.mk |
| Doped Metal Oxide | Pt/P25 (TiO2) | C.I. Acid Green 25 | Doping with Pt significantly enhances degradation efficiency. | electrochemsci.orgresearchgate.net |
| Composite Nanofibers | CA/CNT/TiO2-NH2 | Indigo Carmine, Methylene Blue | Composite nanofibers provide a high surface area for catalysis. | d-nb.info |
| Bimetallic Ternary Oxide | Nano-sized CeCrO3 | Fast Green | Novel materials showing potential for dye degradation. | mjcce.org.mk |
| Coupled Semiconductors | TiO2-ZnO | C.I. Basic Blue 9, C.I. Basic Red 1, C.I. Basic Violet 10 | Combining semiconductors can lead to synergistic effects. | researchgate.net |
| Plasmonic Photocatalysts | Ag/Bi2WO6, Ag@AgCl | Rhodamine B | Noble metal nanostructures enhance light absorption and charge separation. | mdpi.com |
The kinetics of photocatalytic degradation of dyes are often described by the Langmuir-Hinshelwood (L-H) model. ijcce.ac.iracs.org At low initial dye concentrations, this model simplifies to a pseudo-first-order kinetic model. mjcce.org.mkijcce.ac.ir The reaction rate can be expressed as:
ln(C₀/Cₜ) = k_obs * t
where:
C₀ is the initial concentration of the dye.
Cₜ is the concentration of the dye at time t.
k_obs is the observed pseudo-first-order rate constant.
In a study on the photocatalytic degradation of Fast Green using nano-sized CeCrO3, the reaction was found to follow pseudo-first-order kinetics with a rate constant (k) of 4.41 × 10⁻⁴ s⁻¹ under optimal conditions. mjcce.org.mk Similarly, research on the degradation of C.I. Acid Green 25 using a Pt/P25 catalyst also reported the applicability of pseudo-first-order kinetics. electrochemsci.org
Kinetic models are crucial for understanding the reaction mechanism and for designing and optimizing photoreactors. acs.org Non-linear regression analysis has been successfully used to develop empirical kinetic models that relate the rate constant to various operational parameters. researchgate.net These models can help in predicting the degradation efficiency under different conditions.
Table 2: Kinetic Parameters for Photocatalytic Degradation of Dyes
| Dye | Catalyst | Kinetic Model | Rate Constant (k) | Reference(s) |
|---|---|---|---|---|
| Fast Green | Nano-sized CeCrO3 | Pseudo-first-order | 4.41 x 10⁻⁴ s⁻¹ | mjcce.org.mk |
| C.I. Acid Green 25 | Pt/P25 | Pseudo-first-order | Not explicitly stated, but process follows the model. | electrochemsci.org |
| C.I. Acid Blue 5 | CNTs-PTFE cathode (Photoelectro-Fenton) | Pseudo-first-order | Dependent on operational parameters, model developed via non-linear regression. | researchgate.net |
| Methyl Orange | Phosphotungstic Acid | Langmuir-Hinshelwood | Limiting rate constant: 0.3378 mg/(L·min) | ijcce.ac.ir |
Several environmental and operational parameters significantly influence the efficiency of the photocatalytic degradation of this compound and other dyes. mdpi.comacs.org These include:
pH: The pH of the solution is a critical parameter as it affects the surface charge of the photocatalyst and the ionization state of the dye molecule. acs.orgresearchgate.net For anionic dyes like Acid Green 5, a lower pH is often favorable for adsorption onto the catalyst surface, which is typically positively charged in acidic conditions. acs.org For instance, the degradation of indigo carmine, an anionic dye, was found to be most effective at a pH of 2. d-nb.info Conversely, for the degradation of Fast Green with CeCrO3, an optimal pH of 7.5 was reported. mjcce.org.mk
Catalyst Concentration: The amount of photocatalyst influences the number of active sites available for the reaction. mdpi.comnih.gov An increase in catalyst loading generally increases the degradation rate up to an optimal point. mdpi.com Beyond this point, the solution can become turbid, leading to light scattering and a reduction in the catalyst's surface area exposed to light, which hinders the reaction rate. mdpi.com
Initial Dye Concentration: The initial concentration of the dye also plays a crucial role. mdpi.comnih.gov Higher initial concentrations can lead to a decrease in the degradation rate because more dye molecules compete for the limited active sites on the catalyst surface. Additionally, at higher concentrations, the dye molecules can absorb a significant amount of light, reducing the photons reaching the catalyst surface. mdpi.com
Light Intensity: The rate of photocatalytic degradation is generally proportional to the light intensity up to a certain level. mdpi.com Higher light intensity increases the rate of electron-hole pair generation, leading to a higher concentration of reactive oxygen species and thus a faster degradation rate. mjcce.org.mkmdpi.com
The photocatalytic degradation of complex organic molecules like this compound proceeds through the formation of various intermediate products before complete mineralization into carbon dioxide, water, and inorganic ions. mdpi.comacs.org The identification of these intermediates is crucial for understanding the degradation pathway and ensuring the complete detoxification of the wastewater.
Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to separate and identify these intermediate compounds. iwaponline.com The degradation process typically involves the attack of highly reactive hydroxyl radicals (•OH) on the dye molecule. acs.org This can lead to the breakdown of the chromophoric structure, resulting in decolorization, and the subsequent cleavage of aromatic rings and other functional groups.
For C.I. Acid Green 25, studies have indicated that the photocatalytic process can lead to a high degree of mineralization, with up to 90% removal of Total Organic Carbon (TOC). electrochemsci.orgresearchgate.net This suggests that the dye is largely converted to CO2 and H2O, although some recalcitrant intermediates may remain. The complete elucidation of the degradation pathway for this compound requires further detailed analysis of the intermediates formed under various photocatalytic conditions.
Influence of Environmental Parameters on this compound Photocatalytic Efficiency
Electrochemical and Photoelectrochemical Oxidation Studies of this compound
Electrochemical and photoelectrochemical oxidation are alternative advanced oxidation processes that have been studied for the degradation of this compound and other dyes. electrochemsci.org
In electrochemical oxidation, an electric current is passed through the effluent, leading to the generation of oxidizing species at the anode, which then degrade the dye molecules. slideshare.net Studies on C.I. Acid Green 25 have utilized titanium electrodes coated with a mixture of titanium and ruthenium oxides (TiO2/RuO2). electrochemsci.org The oxidation of the dye at these electrodes was found to be an irreversible, diffusion-controlled process. electrochemsci.org The efficiency of the process is influenced by parameters such as current density and effluent flow rate. slideshare.net
Photoelectrochemical oxidation combines photocatalysis with electrochemical oxidation. electrochemsci.orgmdpi.com In this process, a semiconductor electrode is irradiated with light while a potential is applied. This enhances the separation of photogenerated electron-hole pairs, leading to a more efficient generation of reactive oxygen species and improved degradation rates. For C.I. Acid Green 25, photoelectrochemical experiments were conducted using a Ti/TiO2/RuO2 electrode. electrochemsci.org While the photocatalytic method with a Pt/P25 catalyst was found to be most effective for C.I. Acid Green 25 degradation, photoassisted electrolysis showed comparable results for other dyes like C.I. Basic Blue 9. electrochemsci.org
Table 3: Electrochemical and Photoelectrochemical Oxidation of Acid Dyes
| Method | Electrode Material | Target Dye | Key Findings | Reference(s) |
|---|---|---|---|---|
| Electrochemical Oxidation | Ti/TiO2(70%)/RuO2(30%) | C.I. Acid Green 25 | Oxidation is irreversible and diffusion-controlled. The electrode with 70% TiO2 showed the highest peak current. | electrochemsci.org |
| Electrochemical Oxidation | Ti/RuO2IrO2TiO2 | Acid Green V | COD and color removal increase with higher current density and lower flow rate. | slideshare.net |
| Photoelectrochemical Oxidation | Ti/TiO2/RuO2 | C.I. Acid Green 25 | Investigated as a comparative method. | electrochemsci.org |
| Photoelectrochemical Oxidation | G/N-doped ZnO | Carmine Dye | Showed significantly faster kinetics compared to electrochemical degradation alone. | mdpi.com |
Biodegradation and Enzymatic Transformation Pathways of this compound
The biological degradation of dyes like this compound is a key area of research for developing environmentally friendly wastewater treatment methods. uminho.pt Microorganisms, including bacteria and fungi, have demonstrated the ability to decolorize and degrade various synthetic dyes. uminho.ptmedcraveonline.commdpi.com The primary mechanisms involved are often biosorption to the microbial cell surface and enzymatic breakdown. medcraveonline.com
Fungi, particularly white-rot fungi, are known for producing ligninolytic enzymes such as laccase, manganese peroxidase, and lignin (B12514952) peroxidase, which are capable of degrading a wide range of structurally diverse dyes. medcraveonline.comresearchgate.net For instance, the adsorption of Acid Green 27 on the mycelia of Trametes versicolor has been reported. medcraveonline.com While specific detailed pathways for this compound are not extensively documented in the provided results, the general process for triphenylmethane (B1682552) dyes involves the action of enzymes that can lead to the cleavage of the dye's chromophore. For example, commercial laccase has been shown to degrade Acid Green 16, resulting in the formation of 5,7-disulfo-2-naphtoic acid. researchgate.net The degradation of other triphenylmethane dyes, like Malachite Green, by various microbial strains such as Pseudomonas plecoglossicide MG2 and Streptomyces exfoliatus, has been studied, revealing pathways that involve N-demethylation and the breakdown of the triphenylmethane structure. mdpi.comnih.gov
Bacterial degradation of acid dyes has also been observed. For example, strains of Bacillus spp. and Pseudomonas aeruginosa have been identified as capable of decolorizing acid green dyes. banglajol.info The efficiency of this biodegradation can be influenced by factors such as the concentration of the inoculum. banglajol.info
Table 1: Examples of Microbial Degradation of Structurally Similar Dyes
| Microorganism/Enzyme | Dye | Degradation/Decolorization Efficiency | Reference |
| Pseudomonas plecoglossicide MG2 | Malachite Green | 94% under static conditions after 72h | nih.gov |
| Streptomyces exfoliatus | Malachite Green | 96% after 120h | mdpi.com |
| Bacillus spp. (SO2-3W) | Acid Green 23 | 63.72% | banglajol.info |
| Commercial Laccase | Acid Green 16 | Formation of 5,7-disulfo-2-naphtoic acid | researchgate.net |
| Trametes versicolor | Acid Green 27 | Adsorption on mycelia | medcraveonline.com |
Advanced Oxidation Processes (AOPs) for this compound Decomposition
Advanced Oxidation Processes (AOPs) are a group of chemical treatment methods designed to eliminate organic pollutants in water and wastewater through the generation of highly reactive hydroxyl radicals (•OH). researchgate.netijcce.ac.irmdpi.com These processes are considered effective for the degradation of complex and recalcitrant organic compounds like dyes. ijcce.ac.irijcce.ac.ir AOPs can be broadly categorized into photochemical and non-photochemical processes and include technologies like Fenton oxidation, ozonation, photocatalysis, and combinations thereof (e.g., UV/H₂O₂, photo-Fenton). researchgate.netijcce.ac.irijcce.ac.ir
Fenton and Photo-Fenton Processes: The Fenton process involves the reaction of ferrous ions (Fe²⁺) with hydrogen peroxide (H₂O₂) under acidic conditions to produce hydroxyl radicals. brieflands.comiwaponline.comd-nb.info This method has been shown to be effective in degrading various dyes. researchgate.net For instance, the degradation of Malachite Green using the Fenton process achieved 99.25% removal under optimized conditions. researchgate.net The efficiency of the Fenton process is influenced by parameters such as pH, the concentration of H₂O₂, and the Fe²⁺/H₂O₂ ratio. researchgate.net The photo-Fenton process, which combines the Fenton reagent with UV light, can enhance the degradation rate by promoting the regeneration of Fe²⁺ ions and generating additional hydroxyl radicals. researchgate.netscirp.org
Photocatalysis: Photocatalytic degradation utilizes a semiconductor photocatalyst, such as titanium dioxide (TiO₂) or zinc oxide (ZnO), which, upon irradiation with light of sufficient energy, generates electron-hole pairs. mdpi.comscispace.com These charge carriers react with water and oxygen to produce reactive oxygen species, including hydroxyl radicals, that can mineralize organic pollutants into less harmful substances like CO₂ and water. mdpi.com The efficiency of photocatalysis is dependent on factors like the initial dye concentration, pH, catalyst loading, and light intensity. mdpi.com Studies on the photocatalytic degradation of Acid Green 16 using ZnO have shown that the process is more effective in an alkaline pH range. scispace.com Similarly, the photocatalytic degradation of Fast Green using nanosized CeCrO₃ has been investigated. mjcce.org.mk
Ozonation: Ozonation is another AOP that can effectively decolorize and degrade dye molecules. iwaponline.commdpi.comicrc.ac.ir Ozone (O₃) can react directly with organic compounds or decompose to form hydroxyl radicals, particularly at higher pH values. iwaponline.commdpi.com The decolorization efficiency of ozonation is influenced by pH, ozone dosage, and initial dye concentration. iwaponline.commdpi.com For example, the decolorization of C.I. Reactive Black 5 was found to be most efficient at a pH of 8.0. iwaponline.com Combining ozonation with UV irradiation (O₃/UV) can further enhance the degradation process by increasing the production of hydroxyl radicals. icrc.ac.ir
Table 2: Overview of AOPs for the Degradation of Structurally Similar Dyes
| AOP Method | Target Dye | Key Findings | Reference |
| Fenton Process | Malachite Green | 99.25% degradation achieved under optimized conditions. | researchgate.net |
| Heterogeneous Fenton | Malachite Green | 97% degradation at pH 5 with a ZrMnFe catalyst. | mdpi.com |
| Photocatalysis (ZnO) | Acid Green 16 | Degradation is more effective in the alkaline pH range. | scispace.com |
| Ozonation | C.I. Reactive Black 5 | Optimal decolorization at pH 8.0. | iwaponline.com |
| UV-Enhanced Ozonation | C.I. Reactive Blue 19 | Enhanced COD and TOC removal compared to ozonation alone. | icrc.ac.ir |
Adsorption Mechanisms and Material Interactions of this compound
Due to the limitations and costs associated with other treatment methods, adsorption has been widely studied as an effective and economical process for removing dyes from wastewater. The efficiency of adsorption depends on the properties of the adsorbent material and the interactions between the adsorbent and the dye molecule.
While specific studies on the adsorption of this compound were not found in the provided search results, research on structurally similar dyes, such as Acid Green 25, provides valuable insights into the potential mechanisms.
Adsorption Isotherm Modeling for this compound on Novel Adsorbents
Adsorption isotherms describe the equilibrium relationship between the concentration of the adsorbate in the solution and the amount of adsorbate adsorbed on the solid phase at a constant temperature. Various isotherm models, such as the Langmuir and Freundlich models, are used to analyze experimental data and understand the adsorption process.
For example, in a study on the adsorption of Acid Green 25 onto carbon aerogel and polyaniline/carbon aerogel adsorbents, the experimental data would typically be fitted to these models to determine the adsorption capacity and the nature of the adsorption (monolayer or multilayer). sciencegate.app
Adsorption Kinetic Studies and Rate-Limiting Step Analysis for this compound
Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent and provide information about the mechanism of adsorption. Pseudo-first-order and pseudo-second-order models are commonly used to analyze the kinetic data. The pseudo-second-order model often provides a better fit for chemisorption processes.
Kinetic studies for the adsorption of dyes like Acid Green 25 would involve measuring the amount of dye adsorbed over time. sciencegate.app Analysis of this data helps in identifying the rate-limiting step, which could be external mass transfer, intraparticle diffusion, or the adsorption process itself.
Thermodynamic Characterization of this compound Adsorption Processes
Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are calculated to determine the spontaneity, feasibility, and nature of the adsorption process. A negative ΔG° indicates a spontaneous process. The sign of ΔH° indicates whether the adsorption is endothermic (positive) or exothermic (negative), while the sign of ΔS° reflects the change in randomness at the solid-liquid interface.
Elucidation of Intermolecular Forces and Binding Sites in this compound Adsorption
The adsorption of an anionic dye like this compound onto an adsorbent surface is governed by various intermolecular forces. These can include:
Electrostatic interactions: Between the negatively charged sulfonate groups (-SO₃⁻) of the acid dye and a positively charged adsorbent surface.
Hydrogen bonding: Involving hydrogen atoms in the dye structure and electronegative atoms (like oxygen or nitrogen) on the adsorbent surface.
π-π interactions: Between the aromatic rings of the dye molecule and the adsorbent surface if it also contains aromatic structures.
van der Waals forces: Weak, non-specific attractions between the dye molecules and the adsorbent.
The specific binding sites on an adsorbent are determined by its chemical composition and surface functional groups. For instance, in the case of adsorption on chitosan-based materials, the amine (-NH₂) groups can be protonated in acidic solutions to form -NH₃⁺, providing active sites for the electrostatic attraction of anionic dyes.
Design and Performance Evaluation of Engineered Adsorbents for this compound Capture
The removal of synthetic dyes, such as this compound, from industrial wastewater is a significant environmental challenge. Adsorption is regarded as a highly effective, simple, and cost-efficient method for dye removal. rsc.org While conventional adsorbents like activated carbon are widely used, research has increasingly focused on designing and developing novel "engineered adsorbents" with enhanced capacity, selectivity, and functionality for capturing specific pollutants like the anionic dye this compound. These materials are synthesized through various strategies, including surface modification of natural materials, creation of polymer-based composites, and the development of inorganic-organic hybrid systems.
The design of adsorbents for anionic dyes like this compound often involves introducing positively charged functional groups or utilizing materials with specific surface chemistry to promote electrostatic attraction, alongside other mechanisms like ion exchange and physical interactions. rsc.org The performance of these materials is rigorously evaluated through kinetic and isotherm studies to determine their capacity, efficiency, and the nature of the adsorption process.
Research Findings on Engineered Adsorbents
Scientific studies have explored a diverse range of engineered materials for the capture of this compound (also known as Acid Green 25). These include modified natural minerals, geopolymers, and polymer-based nanomaterials.
Organo-Bentonite: Bentonite (B74815), a type of clay, can be chemically modified to enhance its affinity for organic pollutants. In one study, raw bentonite from Pacitan, Indonesia, was modified using the cationic surfactant cetyl trimethylammonium bromide (CTAB) to create an "organo-bentonite". ukwms.ac.id This modification transforms the naturally hydrophilic surface of bentonite into an organophilic one, significantly improving its ability to adsorb anionic dyes. The study found that the adsorption process was endothermic, with capacity increasing at higher temperatures. ukwms.ac.id The experimental data for C.I. Acid Green 25 adsorption onto this organo-bentonite was well-described by the Langmuir isotherm model, and the kinetics followed a pseudo-second-order model, suggesting that the rate-controlling step is chemisorption. ukwms.ac.id
Magnetic Geopolymers: Geopolymers are inorganic, alumino-silicate polymers that can be engineered as effective adsorbents. researchgate.net A magnetic geopolymer (MG) was synthesized and used to remove "acid green" (AG) dye from aqueous solutions. The results indicated a strong adsorption of the acid green dye. researchgate.net The study calculated adsorption energies between 18.55 and 29.14 kJ/mol, which are indicative of physical interactions driving the adsorption mechanism. Interestingly, temperature was found to have only a minor effect on the adsorption capacity for this material. researchgate.net
Polyaniline-Based Adsorbents: Polyaniline (PANI) is a conductive polymer that has been fashioned into various adsorbent structures. PANI hollow nanotubes have been shown to be effective for the removal of acid green dye, with the adsorption process conforming to the Langmuir model. rsc.org The maximum adsorption capacity was achieved at a pH of 3. rsc.org Furthermore, composite materials such as polyaniline/carbon aerogel have been synthesized and investigated for the adsorption of C.I. Acid Green 25. sciencegate.app
Biocatalytic Systems: An advanced approach involves the immobilization of enzymes onto stable supports. A biocatalytic system using the laccase enzyme from Trametes versicolor, immobilized on a TiO2/ZnO support, was developed for the degradation of C.I. Acid Green 25. sciencegate.appresearchgate.net This hybrid system demonstrated a high removal efficiency of 70% for the dye, combining adsorption with enzymatic degradation. sciencegate.appresearchgate.net
Performance Comparison of Engineered Adsorbents
The effectiveness of an adsorbent is primarily measured by its maximum adsorption capacity (Qmax), which represents the maximum amount of adsorbate that can be captured per unit mass of the adsorbent. The table below summarizes the performance of various engineered adsorbents for the removal of this compound based on published research findings.
| Engineered Adsorbent | Maximum Adsorption Capacity (mg/g) | Optimal Conditions | Applicable Isotherm Model | Kinetic Model | Reference |
|---|---|---|---|---|---|
| Organo-Bentonite (CTAB-modified) | 3.5063 mmol/g at 50°C | pH 6, T=50°C | Langmuir | Pseudo-second-order | ukwms.ac.id |
| Polyaniline (PANI) Hollow Nanotubes | 57.87 | pH 3 | Langmuir | Not Specified | rsc.org |
| Magnetic Geopolymer | ~35 (qe observed) | Temperature had a minor effect | Double Layer Model | Not Specified | researchgate.net |
| TiO2/ZnO/Laccase System | 70% Removal Efficiency (Degradation) | Not Specified | Not Applicable | Not Applicable | sciencegate.appresearchgate.net |
Note: The adsorption capacity for Organo-Bentonite is reported in mmol/g as per the source. This value is exceptionally high and should be interpreted with caution.
The data indicates that engineered adsorbents, particularly those based on surface modification and polymer nanotechnology, can exhibit high capacities for this compound removal. The choice of adsorbent and operational conditions, such as pH and temperature, are critical factors that influence performance. The Langmuir isotherm is frequently found to be a good fit for the experimental data, which suggests monolayer adsorption onto a homogeneous surface. Similarly, the prevalence of the pseudo-second-order kinetic model points towards chemisorption being a significant part of the capture mechanism for many of these engineered systems. ukwms.ac.id
Advanced Analytical Characterization in C.i. Acid Green 5 Research
Development and Validation of Chromatographic Methods for C.I. Acid Green 5 Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC), are fundamental for the separation and quantification of this compound. The development of these methods focuses on achieving high resolution, sensitivity, and accuracy.
Method development often involves optimizing several parameters, including the choice of a stationary phase (typically a C18 reversed-phase column), the mobile phase composition (often a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol), and the detector settings. For triarylmethane dyes, detection is commonly performed using a Diode Array Detector (DAD) or a UV-Vis detector set at the dye's maximum absorbance wavelength.
Validation of these analytical methods is crucial to ensure their reliability and is performed according to established guidelines. Key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). nih.gov Studies on similar dyes demonstrate that well-developed HPLC methods can achieve excellent linearity (with correlation coefficients, r², greater than 0.999), high precision (with relative standard deviations below 5%), and good accuracy (with recovery rates typically between 90-110%).
Table 1: Typical Validation Parameters for HPLC Analysis of Textile Dyes
Spectroscopic Techniques for Investigating this compound Transformations and Interactions
Spectroscopic methods are indispensable for studying the electronic structure of this compound and monitoring its transformations. UV-Visible (UV-Vis) spectroscopy is the most common technique used for this purpose. The color of the dye is due to its chromophore, which absorbs light in the visible region of the electromagnetic spectrum. msu.edu For this compound, the maximum absorbance is observed around 640 nm. europa.eu
The Beer-Lambert Law provides a basis for the quantitative analysis of the dye in solutions, where the absorbance is directly proportional to its concentration. UV-Vis spectroscopy is frequently used to monitor the degradation or transformation of the dye during processes like photocatalysis or bioremediation. researchgate.net A decrease in the intensity of the main absorption peak indicates the breakdown of the dye's chromophoric structure. The appearance of new peaks can suggest the formation of intermediate products.
Electron Paramagnetic Resonance (EPR) spectroscopy has also been employed to investigate the photochemical transformations of triarylmethane dyes. researchgate.net These studies show that irradiation can lead to the formation of reactive radical species, providing insights into the mechanisms of photodegradation. researchgate.net
Mass Spectrometry Applications in this compound Degradation Product Identification
Mass spectrometry (MS) is a powerful tool for identifying the products formed during the degradation of this compound. Due to its high sensitivity and ability to provide molecular weight and structural information, MS is crucial for elucidating degradation pathways.
In one study, Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) was used to systematically analyze several triarylmethane dyes, including Acid Green 5. researchgate.net Pyrolysis involves the thermal degradation of the dye in an inert atmosphere, breaking it down into smaller, volatile fragments that can be separated by GC and identified by MS. csic.es This research identified several specific pyrolysis products for Acid Green 5 at a pyrolysis temperature of 700°C. researchgate.net The identification of these marker compounds is essential for confirming the presence of the dye in complex samples and for understanding its thermal decomposition behavior. researchgate.net
Table 2: Characteristic Pyrolysis Products of this compound at 700°C (identified by Py-GC-MS)
Source: Adapted from a systematic pyrolysis study of triarylmethane dyes. researchgate.net
Additionally, MS techniques like Desorption Electrospray Ionization Mass Spectrometry (DESI-MS) have been shown to be sensitive enough to detect degradation products of related triphenylmethane (B1682552) dyes, such as those resulting from N-demethylation. nih.gov
Hyphenated Techniques and Multivariate Data Analysis in this compound Research
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are the cornerstone of modern analytical chemistry and are extensively used in dye analysis. nih.gov The combination of techniques like LC-DAD, LC-MS, and GC-MS provides a wealth of information, allowing for simultaneous separation, quantification, and structural identification of analytes in complex mixtures. nih.govresearchgate.net
As mentioned, Py-GC-MS is a powerful hyphenated technique that has been successfully applied to this compound. researchgate.net This method combines thermal decomposition, chromatographic separation, and mass spectrometric detection in a single analysis. frontier-lab.com Similarly, coupling liquid chromatography with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for determining dyes and their degradation products in various matrices.
The large and complex datasets generated by these hyphenated techniques often necessitate the use of multivariate data analysis or chemometrics. rsc.org Techniques such as Principal Component Analysis (PCA) can be used to analyze chromatographic or spectroscopic data to identify patterns, differentiate between samples, and correlate analytical findings with experimental variables. nih.govsci-hub.se In the context of dye analysis, PCA can help to distinguish between different dye species or to track changes in a dye's profile due to degradation, even when visual inspection of the data is inconclusive. nih.govcu.edu.eg This approach enhances the ability to extract meaningful information from complex analytical data, making it a powerful tool in this compound research. rsc.org
Theoretical and Computational Investigations of C.i. Acid Green 5
Quantum Chemical Calculations and Molecular Orbital Analysis of C.I. Acid Green 5
Quantum chemical calculations are employed to determine the electronic properties and geometric structure of this compound. A key aspect of this analysis is the study of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and spatial distribution of these orbitals are fundamental to understanding a molecule's chemical reactivity and kinetic stability. mdpi.comchemmethod.com
The energy of the HOMO (EHOMO) is related to the molecule's ability to donate electrons; a higher EHOMO value indicates a greater tendency for electron donation. chemmethod.com Conversely, the energy of the LUMO (ELUMO) signifies the molecule's capacity to accept electrons, with a lower ELUMO value pointing to a greater electron-accepting ability. mdpi.comchemmethod.com The difference between these two energies, known as the HOMO-LUMO energy gap (Egap), is a crucial parameter for assessing the molecule's stability and reactivity. chemmethod.com A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. chemmethod.commdpi.com
From these primary energy values, several other quantum chemical parameters can be derived to further characterize the reactivity of this compound. researchgate.net For instance, the ionization potential (I) and electron affinity (A) can be approximated from the HOMO and LUMO energies, respectively. These parameters help in understanding the energy involved in removing or adding an electron. The distribution of the HOMO and LUMO electron densities across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attacks, respectively. In triarylmethane dyes like this compound, these sites are typically located on the aromatic rings and around the central carbon atom. mdpi.com
Table 1: Key Quantum Chemical Parameters and Their Significance
| Parameter | Formula | Significance |
| EHOMO | - | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. mdpi.comchemmethod.com |
| ELUMO | - | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. mdpi.comchemmethod.com |
| Energy Gap (Egap) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap implies higher reactivity. chemmethod.com |
| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from a molecule. researchgate.net |
| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to a molecule. researchgate.net |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | Measures the ability of the molecule to attract electrons. researchgate.net |
| Global Hardness (η) | (ELUMO - EHOMO)/2 | Measures the resistance to change in electron distribution or charge transfer. researchgate.net |
| Global Softness (σ) | 1/η | The reciprocal of hardness; indicates a higher propensity for chemical reactions. researchgate.net |
| Global Electrophilicity (ω) | χ² / (2η) | An index that measures the propensity of a species to accept electrons. researchgate.net |
Molecular Dynamics Simulations of this compound Interactions with Solvent and Substrates
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. labxing.com For this compound, MD simulations provide a molecular-level understanding of its dynamic behavior and its non-covalent interactions with surrounding molecules, such as water (solvent) and textile fibers (substrates). acs.orgmdpi.com
The simulation process typically begins by constructing a system box containing the this compound molecule, surrounded by a large number of explicit solvent molecules (e.g., water). labxing.com The system is then neutralized by adding counter-ions. labxing.com This is followed by an energy minimization step to remove unfavorable steric clashes, and then a two-step equilibration process. acs.orgrsc.org The first equilibration step is performed under an NVT ensemble (constant number of particles, volume, and temperature) to bring the system to the desired temperature. The second step is performed under an NPT ensemble (constant number of particles, pressure, and temperature) to adjust the system to the correct density. labxing.comacs.org
Interactions with Solvent: By analyzing the MD trajectory, one can calculate radial distribution functions (RDFs) which describe how the density of solvent molecules varies as a function of distance from a specific atom or functional group on the dye molecule. acs.orgacs.org For this compound, RDFs can reveal the structure of the hydration shells around its hydrophilic sulfonate (-SO₃⁻) groups and hydrophobic aromatic regions, detailing the extent of hydrogen bonding with water molecules. acs.org
Interactions with Substrates: MD simulations are particularly valuable for studying the adsorption of this compound onto various substrates like wool, silk, or nylon. mdpi.com In these simulations, a model surface representing the substrate is included in the simulation box with the dye and solvent. mdpi.com The primary goal is to understand the forces driving the adsorption process, which can be categorized as physisorption (driven by weaker van der Waals and electrostatic interactions) or chemisorption (involving the formation of chemical bonds). mdpi.com By calculating the binding energy between the dye and the substrate, researchers can quantify the strength of the adsorption. mdpi.com The final, most stable adsorption configuration of the dye on the surface (e.g., lying flat or tilted) can also be visualized and analyzed, providing insights into how functional groups on the dye interact with the substrate. mdpi.com
Table 2: Analysis of Dye-Environment Interactions using Molecular Dynamics
| Type of Interaction | Simulation Focus | Key Information Obtained |
| Dye-Solvent | Solvation of the dye molecule in an aqueous environment. | Structure of hydration shells, number of hydrogen bonds, and orientation of water molecules around functional groups. acs.orgacs.org |
| Dye-Substrate | Adsorption of the dye onto a surface (e.g., fiber). | Adsorption energy, binding free energy, dominant interaction forces (van der Waals, electrostatic), and stable adsorption geometry. mdpi.commdpi.com |
Density Functional Theory (DFT) Applications in this compound Reactivity and Pathway Prediction
Density Functional Theory (DFT) is a highly accurate and widely used quantum chemical method for investigating the electronic structure of many-body systems. mdpi.comresearchgate.net It is particularly effective for predicting the reactivity of complex molecules like this compound and for elucidating the mechanisms of chemical reactions, such as its degradation. frontiersin.org
DFT calculations can predict the most probable sites for chemical attack by analyzing the molecule's electronic properties. mdpi.com For example, mapping the electrostatic potential onto the electron density surface can identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are susceptible to attack by electrophiles and nucleophiles, respectively. This is crucial for understanding how the dye will interact with other chemical species, such as oxidants in a wastewater treatment process. mdpi.com
A significant application of DFT is in the prediction of degradation pathways. frontiersin.org For organic dyes, degradation often occurs via advanced oxidation processes involving highly reactive species like hydroxyl radicals (•OH). acs.org Using DFT, researchers can model the step-by-step reaction between this compound and an oxidant. acs.org This involves locating the transition state (the highest energy point along the reaction path) for each elementary step and calculating its energy, known as the activation energy or reaction barrier. acs.orgacs.org By comparing the activation energies for various possible reactions (e.g., hydrogen abstraction, addition to an aromatic ring), the most energetically favorable pathway can be identified. acs.org The calculation of the Gibbs free energy for reactants, intermediates, and products helps determine the thermodynamic feasibility of the proposed degradation pathway. acs.org
Table 3: Steps in DFT-Based Prediction of a Degradation Pathway
| Step | Description | Purpose |
| 1. Geometry Optimization | Calculation of the lowest-energy structure for the reactant (dye), oxidant (e.g., •OH), and all potential intermediates and products. acs.org | To obtain accurate structures and energies for all species involved in the reaction. |
| 2. Reactivity Site Prediction | Analysis of electronic properties like electrostatic potential, FMOs, and Fukui functions. | To identify the most likely atoms or bonds on the dye molecule that will react first. mdpi.com |
| 3. Transition State Search | Locating the minimum energy pathway between a reactant and a product and identifying the highest energy point (transition state). acs.org | To find the specific molecular arrangement required for the reaction to occur. |
| 4. Energy Calculation | Computation of the electronic and Gibbs free energies of all structures, including reactants, transition states, and products. acs.org | To determine the activation energy (barrier height) and the overall thermodynamics of each reaction step. |
| 5. Pathway Construction | Assembling the individual reaction steps with the lowest energy barriers into a complete degradation sequence. | To propose the most probable mechanism for the dye's breakdown into smaller, simpler molecules. frontiersin.orgacs.org |
Computational Modeling of this compound Environmental Fate and Transport Phenomena
Computational modeling of environmental fate and transport aims to predict the distribution, movement, and persistence of chemicals like this compound after their release into the environment. mdpi.comnih.gov These models integrate the physicochemical properties of the dye with characteristics of the environmental system (e.g., soil type, water flow) to simulate its behavior in various media such as water, soil, and air. nih.govitrcweb.org
The transport of this compound in the environment is governed by several key processes. In surface water and groundwater, these include advection (transport with the bulk flow of water) and dispersion (spreading due to velocity variations and molecular diffusion). mdpi.com Fate processes determine the concentration of the dye over time and include partitioning between different environmental compartments and degradation reactions.
A critical parameter in these models is the partitioning behavior of the dye. itrcweb.org For instance, the organic carbon-water (B12546825) partition coefficient (Koc) describes the tendency of the dye to sorb to organic matter in soil and sediment versus remaining dissolved in water. nih.gov This value is essential for models like the Pesticide Root Zone Model (PRZM) and the 3-D Multi-Species Transport Model (MT3DMS), which are used to simulate contaminant movement through the vadose zone and in groundwater. nih.gov Other important processes that are modeled include volatilization, the transfer of the compound from water to air, which is influenced by its Henry's Law constant. mdpi.com
By linking various models, a comprehensive picture of the dye's journey through the environment can be constructed. For example, an air dispersion model (like AERMOD) could predict deposition onto soil and water, which then serve as inputs for soil leaching and surface water transport models. nih.gov These predictive models are invaluable tools for environmental risk assessment, helping to estimate potential exposure levels and the spatial extent of contamination with minimal initial data. mdpi.com
Table 4: Key Processes in Environmental Fate and Transport Modeling
| Process | Description | Key Modeling Parameters |
| Advection/Dispersion | Movement and spreading of the dye within a fluid medium (water or air). mdpi.com | Water flow velocity, dispersion coefficient. |
| Sorption | The binding of the dye to solid particles like soil or sediment. itrcweb.org | Organic carbon-water partition coefficient (Koc), soil-water partition coefficient (Kd). nih.govitrcweb.org |
| Volatilization | The transfer of the dye from a liquid or solid phase to a gas phase (air). mdpi.com | Henry's Law constant, vapor pressure. mdpi.com |
| Biodegradation | The breakdown of the dye by microorganisms in the environment. methanol.org | Degradation rate constants (aerobic/anaerobic). methanol.org |
| Hydrolysis | The chemical breakdown of the dye due to reaction with water. frontiersin.org | Hydrolysis rate constant. |
Emerging Research Applications and Future Perspectives for C.i. Acid Green 5
Exploration of C.I. Acid Green 5 as a Probe in Advanced Materials Science Research
This compound, a trisulfonated triphenylmethane (B1682552) dye, is finding new utility in advanced materials science as a sensitive probe for characterizing and differentiating various materials. sdc.org.uk Its inherent sensitivity to the physical and chemical properties of substrates allows it to be used in diagnostic tests that are often more rapid and sometimes more precise than traditional analytical methods. sdc.org.uk
One notable application is in the textile industry for the differentiation of acrylic and modacrylic fibers. When used in combination with a monoazo basic dye, this compound can stain different types of acrylic fibers in distinct colors such as yellow, red, or green, providing a clear visual identification. sdc.org.uk This sensitivity extends to assessing variations in dye-affinity within synthetic-polymer or regenerated cellulosic fibers, which can be crucial for quality control in textile manufacturing. sdc.org.uk
The dye's utility is not limited to fiber identification. In the analysis of painting materials, staining tests using this compound can help in the localization and identification of binding media like proteins. univeur.org While these staining tests are valuable for initial characterization, they are often recommended to be confirmed by other analytical techniques for comprehensive analysis. univeur.org
Furthermore, research has explored the use of this compound in temperature-indicating compositions. When dissolved in specific solvent mixtures, it exhibits color changes that can be correlated with temperature variations, although its suitability is dependent on the specific solvent system and concentration. google.com
Table 1: Applications of this compound as a Material Probe
| Application Area | Material/Property Investigated | Observation |
| Textile Science | Differentiation of acrylic and modacrylic fibers | Stains fibers in different colors (yellow, red, or green) depending on the fiber type when used with a basic dye. sdc.org.uk |
| Textile Science | Dye-affinity variations in synthetic fibers | Reveals inconsistencies in dye uptake, indicating variations in fiber properties. sdc.org.uk |
| Art Conservation | Identification of proteinaceous binders in paint | Stains protein-containing layers, aiding in the analysis of historical painting techniques. univeur.org |
| Materials Engineering | Temperature indication | Exhibits color changes in specific solvent systems in response to temperature fluctuations. google.com |
Strategic Integration of this compound in Novel Environmental Remediation Technologies
While primarily known as a dye, the chemical properties of this compound are being explored for their potential in environmental remediation strategies. The focus of such research is often on the removal of dyes from industrial effluents, as they represent a significant class of pollutants. Although direct large-scale application of this compound in remediation is not yet established, studies involving similar dyes provide a framework for its potential use.
The ultimate disposal of chemicals like this compound must take into account its environmental impact, including its potential migration in soil and water and its effects on aquatic and terrestrial life. nih.gov This has led to research into methods for its removal from wastewater. The inclusion of this compound in environmental hazardous substance lists underscores the regulatory attention on its environmental fate. epa.govnjstatelib.org
Research into the degradation and removal of triphenylmethane dyes, the class to which this compound belongs, is an active area. These studies often involve advanced oxidation processes, adsorption on novel materials, and biodegradation. The knowledge gained from these studies can be strategically applied to develop technologies for the remediation of water contaminated with this compound.
Interdisciplinary Research Directions for this compound Beyond Traditional Dye Applications
The unique chemical structure and properties of this compound open up avenues for research in fields beyond its conventional use as a textile and biological stain. nih.govdrugbank.com Its nature as a triarylmethane dye with multiple sulfonate groups imparts specific solubility and binding characteristics that can be exploited in various interdisciplinary applications. sci-hub.st
One area of interest is its use in analytical chemistry. For instance, its binding affinity for proteins like casein has been a subject of study, comparing its behavior to other dyes. dss.go.th This suggests potential applications in the development of new analytical methods for protein quantification or characterization. Furthermore, it has been used in high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods for the analysis of color additives in food and cosmetics. fda.gov
In the field of biomedical and diagnostic applications, Light Green SF Yellowish, another name for this compound, is available in sterile strips used as a diagnostic agent for detecting changes in superficial corneal or conjunctival tissue. nih.govdrugbank.com This indicates a potential for developing other diagnostic tools based on the dye's interaction with biological tissues.
The compound's electrochemical properties could also be a subject of future research. The conversion of leuco bases to triarylmethane dyes can be achieved through oxidative electrolysis, a process that avoids the use of heavy metal oxidants like chromium. sci-hub.st This opens up possibilities for cleaner synthesis methods and potential applications in electrochemistry.
Table 2: Interdisciplinary Research Areas for this compound
| Research Field | Potential Application | Underlying Principle |
| Analytical Chemistry | Protein binding assays | Non-linear binding affinity to proteins like casein. dss.go.th |
| Analytical Chemistry | Chromatographic analysis | Used as a standard in HPLC and UPLC for detecting color additives. fda.gov |
| Biomedical Diagnostics | Ophthalmic diagnostics | Detection of superficial corneal or conjunctival tissue changes. nih.govdrugbank.com |
| Electrochemistry | Greener synthesis routes | Potential for synthesis via oxidative electrolysis, avoiding heavy metal oxidants. sci-hub.st |
Future Research Challenges and Opportunities in this compound Studies
Despite its long history of use, several challenges and opportunities remain in the study of this compound. A significant challenge lies in fully understanding its environmental and toxicological profile. While some studies on its absorption and excretion exist, more comprehensive research is needed to establish its long-term environmental impact and to develop more efficient and environmentally benign remediation technologies. nih.gov
A notable opportunity lies in the further exploration of its applications in materials science. The sensitivity of this compound to subtle changes in material properties could be harnessed to develop advanced sensors and diagnostic tools. sdc.org.uk For example, tailoring its chemical structure could lead to probes with enhanced selectivity and sensitivity for specific ions, molecules, or material defects.
In the realm of "green chemistry," a challenge is to develop more sustainable manufacturing processes for this compound and other triphenylmethane dyes. sci-hub.st Research into alternative catalysts and reaction conditions that minimize waste and avoid hazardous reagents is a key area for future investigation. The use of oxidative electrolysis is a promising step in this direction. sci-hub.st
Furthermore, the limited number of published research articles specifically focusing on this compound, as noted in some databases, suggests that many of its potential applications may still be undiscovered. hmdb.ca A concerted effort to investigate its properties using modern analytical and computational techniques could unveil novel functionalities and expand its utility into new scientific and technological domains.
Finally, interdisciplinary collaborations will be crucial to unlocking the full potential of this compound. Combining expertise from chemistry, materials science, environmental science, and biology will be essential for addressing the existing challenges and capitalizing on the opportunities that this versatile compound offers.
Q & A
Basic Research Questions
Q. What are the standard methodologies for synthesizing C.I. Acid Green 5, and how can purity be validated experimentally?
- Methodology : Synthesis protocols typically involve diazotization and coupling reactions under controlled pH and temperature. Validate purity using High-Performance Liquid Chromatography (HPLC) to quantify impurities (<1%) and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity . Cross-reference results with standardized spectral databases (e.g., SciFinder) to ensure accuracy.
Q. How can researchers characterize the physicochemical properties of this compound using spectroscopic techniques?
- Methodology : Employ UV-Vis spectroscopy to determine λmax (absorption maxima) in aqueous solutions, correlating with chromophore stability. Use Fourier-Transform Infrared Spectroscopy (FTIR) to identify functional groups (e.g., sulfonic acid groups). For solubility and stability, conduct titrimetric analysis under varying pH (2–12) and temperature (20–80°C) conditions .
Q. What experimental designs are recommended for assessing the dye’s photostability in textile applications?
- Methodology : Perform accelerated aging tests using xenon-arc lamps to simulate UV exposure. Measure colorfastness via CIELAB color coordinates (ΔE values) before and after exposure. Pair with mass spectrometry (LC-MS) to identify degradation byproducts and propose degradation pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported toxicity data for this compound across aquatic species?
- Methodology : Conduct comparative bioassays using standardized organisms (e.g., Daphnia magna, Danio rerio) under identical conditions (pH 7, 25°C). Apply statistical meta-analysis to reconcile variability, accounting for factors like exposure duration and metabolite interactions. Reference OECD guidelines for ecotoxicity testing to ensure reproducibility .
Q. What advanced techniques are suitable for investigating the photocatalytic degradation mechanisms of this compound?
- Methodology : Use TiO2-based photocatalysts under UV/visible light, monitoring degradation kinetics via HPLC-UV . Employ electron paramagnetic resonance (EPR) to detect reactive oxygen species (e.g., •OH radicals). Validate pathways using density functional theory (DFT) simulations to model bond cleavage energetics .
Q. How can computational modeling predict the adsorption behavior of this compound on cellulose substrates?
- Methodology : Apply molecular dynamics (MD) simulations to analyze dye-fiber interactions at varying pH and ionic strengths. Validate predictions with quartz crystal microbalance (QCM) experiments to measure adsorption isotherms. Compare results with X-ray diffraction (XRD) data to assess structural changes in cellulose .
Methodological Considerations for Data Analysis
Q. What strategies are effective for interpreting conflicting spectral data in dye characterization studies?
- Methodology : Use multivariate analysis (e.g., principal component analysis) to identify outliers in FTIR or NMR datasets. Cross-validate findings with synchrotron-based X-ray absorption spectroscopy (XAS) for elemental speciation. Document instrument calibration protocols to minimize instrumental drift .
Q. How should researchers design experiments to isolate the environmental impact of this compound from co-pollutants in wastewater?
- Methodology : Implement fractional factorial design to test interactions between the dye and common pollutants (e.g., heavy metals). Use solid-phase extraction (SPE) followed by GC-MS to quantify individual contributions. Apply life cycle assessment (LCA) frameworks to model ecosystem impacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
